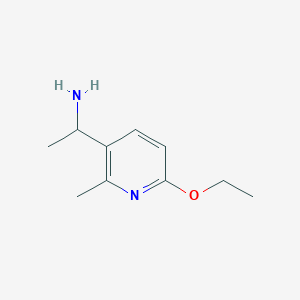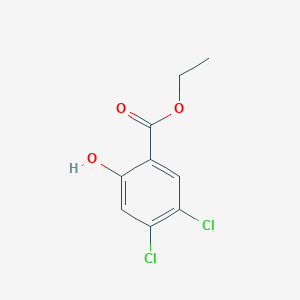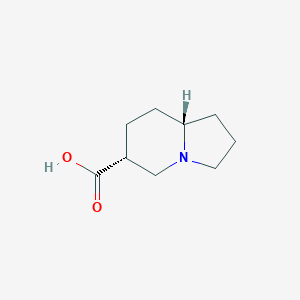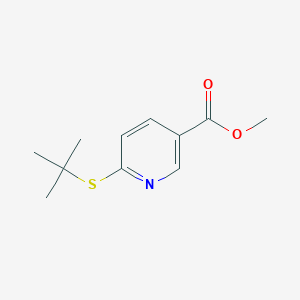
Methyl 6-(tert-butylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(tert-butylthio)nicotinate is an organic compound with the molecular formula C11H15NO2S It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butylthio group, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the 6-position of the nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(tert-butylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(tert-butylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological effects.
Wirkmechanismus
The mechanism of action of Methyl 6-(tert-butylthio)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other nicotinic acid derivatives. The compound may exert its effects by modulating the activity of enzymes or receptors involved in metabolic processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group, used in similar applications.
Nicotinic acid:
Uniqueness
Methyl 6-(tert-butylthio)nicotinate is unique due to the presence of the tert-butylthio group at the 6-position of the pyridine ring. This modification imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15NO2S |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
methyl 6-tert-butylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)15-9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
InChI-Schlüssel |
RAWBTESGQWCTJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


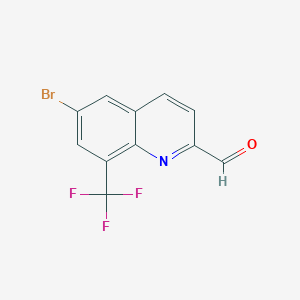

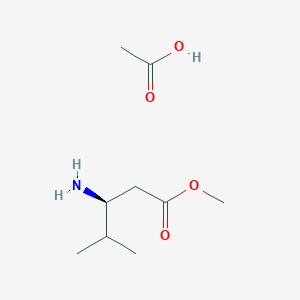
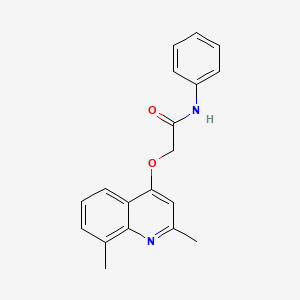

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
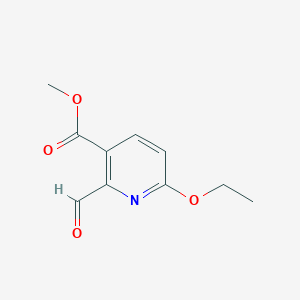
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
